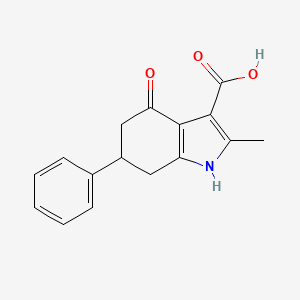
2-Methoxyethyl trifluoromethanesulfonate
Overview
Description
2-Methoxyethyl trifluoromethanesulfonate: is an organic compound with the molecular formula C_4H_7F_3O_4S . It is a triflate ester, which is a class of compounds known for their excellent leaving group properties in organic synthesis. This compound is often used as an alkylating agent in various chemical reactions due to its high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methoxyethanol with trifluoromethanesulfonic anhydride . The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
2-Methoxyethanol+Trifluoromethanesulfonic anhydride→2-Methoxyethyl trifluoromethanesulfonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is an excellent leaving group. The compound can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents such as or .
Elimination Reactions: These reactions often require strong bases such as or .
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted ethers, amines, or thioethers.
Elimination Reactions: The major products are alkenes formed by the removal of the 2-methoxyethyl group.
Scientific Research Applications
2-Methoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as the alkylation of nucleic acids and proteins.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl trifluoromethanesulfonate involves the formation of a highly reactive intermediate upon the departure of the triflate group. This intermediate can then react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Methoxyethyl trifluoromethanesulfonate can be compared with other triflate esters, such as methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate . These compounds share similar reactivity patterns due to the presence of the triflate group. this compound is unique in its ability to introduce the 2-methoxyethyl group, which can impart different physical and chemical properties to the final product.
List of Similar Compounds
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Propyl trifluoromethanesulfonate
- Butyl trifluoromethanesulfonate
Properties
IUPAC Name |
2-methoxyethyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDRKJGVQKLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624159 | |
| Record name | 2-Methoxyethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-50-7 | |
| Record name | 2-Methoxyethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)




